

An In-Depth Technical Guide to Methyl 6-hydroxy-1H-indole-2-carboxylate

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Compound of Interest

Compound Name: Methyl 6-hydroxy-1H-indole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **Methyl 6-hydroxy-1H-indole-2-carboxylate**, an indole derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific compound in publicly accessible literature, this guide also draws upon data from closely related analogs to provide a foundational understanding of its expected characteristics.

Chemical and Physical Properties

Methyl 6-hydroxy-1H-indole-2-carboxylate is an organic compound with the molecular formula $C_{10}H_9NO_3$.^[1] It features an indole scaffold, which is a prevalent structural motif in many biologically active compounds.^[2] The structure consists of a bicyclic system with a fused benzene and pyrrole ring, substituted with a hydroxyl group at the 6-position and a methyl carboxylate group at the 2-position.

Table 1: Physicochemical Properties of **Methyl 6-hydroxy-1H-indole-2-carboxylate** and Related Analogs

Property	Methyl 6-hydroxy-1H-indole-2-carboxylate (Predicted/Theoretical)	6-Hydroxy-1H-indole-2-carboxylic acid (Experimental)	6-Hydroxyindole (Experimental)
Molecular Formula	C ₁₀ H ₉ NO ₃ [1]	C ₉ H ₇ NO ₃ [3]	C ₈ H ₇ NO[4]
Molecular Weight	191.18 g/mol [1]	177.16 g/mol [3]	133.15 g/mol [4]
Melting Point	Not available	236 °C (decomposes)	126-132 °C[5]
Boiling Point	Not available	Not available	Not available
Solubility	Not available	Not available	Not available
pKa	Not available	Not available	Not available
XlogP (Predicted)	2.1[1]	Not available	Not available

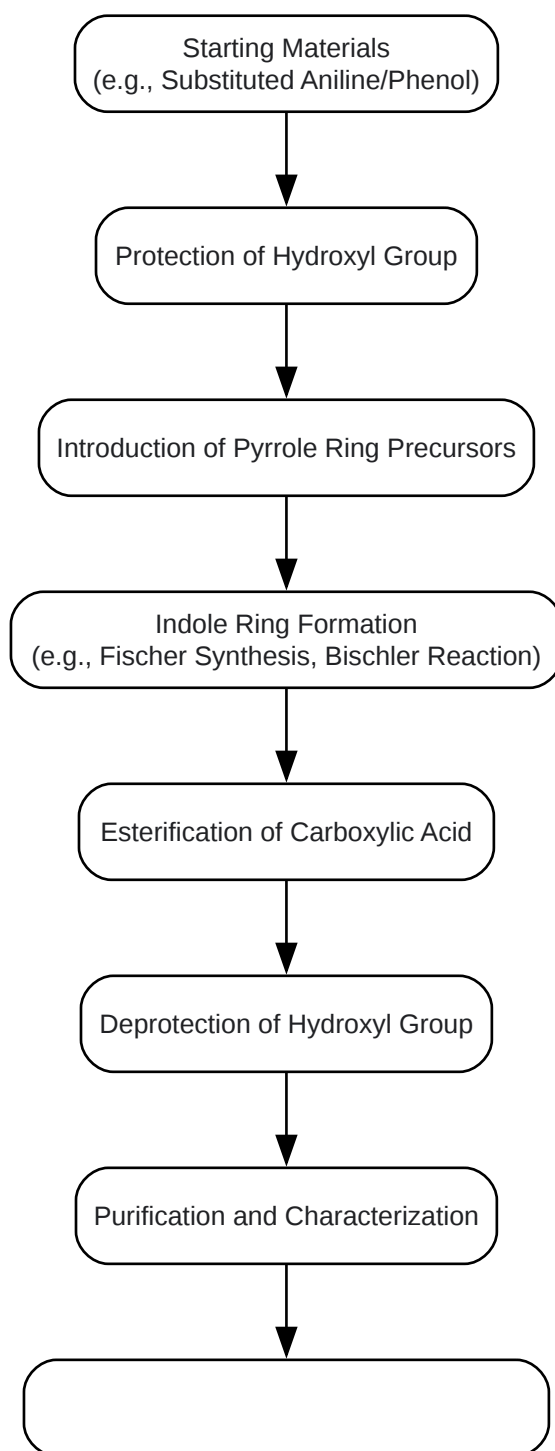
Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of **Methyl 6-hydroxy-1H-indole-2-carboxylate** is not readily available in the surveyed literature, general methods for the synthesis of 6-hydroxyindoles can be adapted.

General Synthetic Approach

A plausible synthetic route could involve the protection of the hydroxyl group of a suitable precursor, followed by the construction of the indole ring system and subsequent esterification. One common method for forming the indole nucleus is the Fischer indole synthesis. An alternative modern approach involves the catalyst-free condensation of carboxymethyl cyclohexadienones with amines.

A general workflow for the synthesis could be conceptualized as follows:



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Caption: Generalized synthetic workflow for **Methyl 6-hydroxy-1H-indole-2-carboxylate**.

Experimental Protocols for Related Syntheses

Synthesis of 6-Hydroxyindoles via Condensation:

A reported catalyst-free method involves the reaction of carboxymethyl cyclohexadienones with various amines to yield 6-hydroxyindoles. The general procedure is as follows:

- A solution of the carboxymethyl cyclohexadienone (1 equivalent) in a suitable solvent (e.g., CH_2Cl_2) is prepared.
- The amine (2.2 equivalents) is added to the solution.
- The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
- Upon completion, the solvent is removed under reduced pressure.
- The crude product is purified by column chromatography on silica gel.

Synthesis of 6-Hydroxyindole via Hydrogenation:

Another established method involves the deprotection of a protected 6-hydroxyindole derivative.^[1]

- 6-Benzyloxyindole is suspended in acetone under a nitrogen atmosphere and cooled in an ice bath.
- 10% Palladium on carbon is added to the suspension.
- The nitrogen atmosphere is replaced with hydrogen, and the reaction is stirred under a positive pressure of hydrogen for several hours.
- The reaction mixture is filtered through celite and concentrated in vacuo.
- The crude product is purified by silica gel chromatography.

Characterization

The characterization of **Methyl 6-hydroxy-1H-indole-2-carboxylate** would involve a suite of spectroscopic techniques to confirm its structure and purity.

Table 2: Spectroscopic Data for Structural Elucidation

Technique	Expected Observations
^1H NMR	Signals corresponding to the indole NH proton, aromatic protons on the benzene and pyrrole rings, the hydroxyl proton, and the methyl ester protons. The coupling patterns and chemical shifts of the aromatic protons would be indicative of the substitution pattern.
^{13}C NMR	Resonances for the carbonyl carbon of the ester, the carbons of the indole ring system, and the methyl carbon of the ester.
Infrared (IR) Spectroscopy	Characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching of the ester, and C-H and C=C stretching of the aromatic rings.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight of the compound (191.18 g/mol). High-resolution mass spectrometry (HRMS) would provide the exact mass and confirm the elemental composition.[1]

Biological Activity and Potential Signaling Pathways

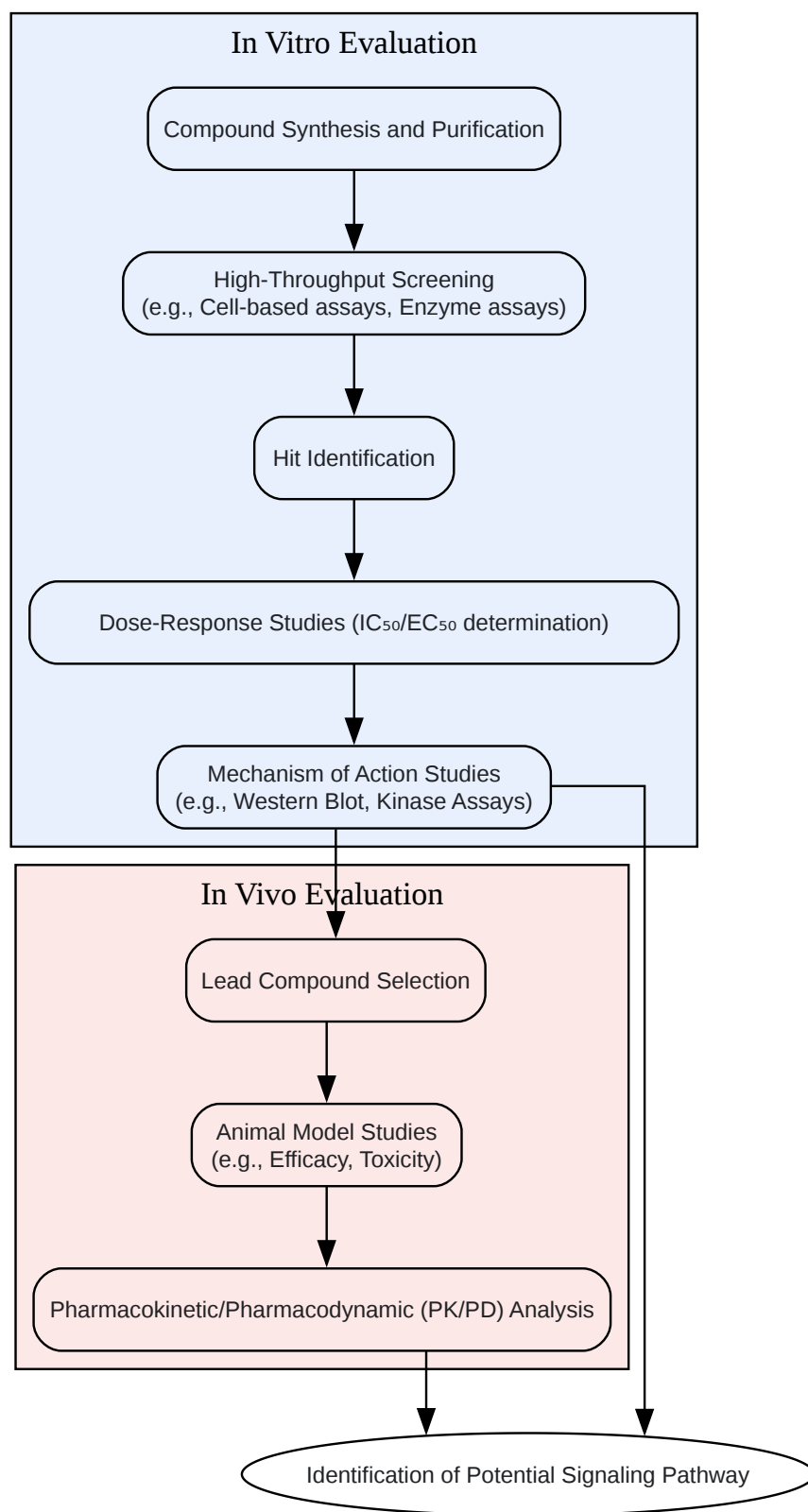
The biological activity of **Methyl 6-hydroxy-1H-indole-2-carboxylate** has not been extensively studied. However, the indole nucleus is a "privileged" structure in medicinal chemistry, found in a vast number of compounds with diverse pharmacological activities.[2] Derivatives of indole-2-carboxylates have been investigated for a range of therapeutic applications.

Potential Areas of Biological Relevance

- **Anticancer Activity:** Many indole derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and the modulation of kinase activity.[5]

- Antiviral Activity: The indole scaffold is present in several antiviral agents.[\[2\]](#)
- Neurological Activity: Indole-2-carboxylate derivatives have been characterized as antagonists of the N-methyl-D-aspartate (NMDA) receptor, suggesting potential applications in neurological disorders.

Given the structural similarity to other biologically active indoles, it is plausible that **Methyl 6-hydroxy-1H-indole-2-carboxylate** could interact with various biological targets. A hypothetical workflow for investigating its biological activity is presented below.



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Caption: A logical workflow for the biological evaluation of **Methyl 6-hydroxy-1H-indole-2-carboxylate**.

Further research is required to elucidate the specific biological targets and signaling pathways modulated by **Methyl 6-hydroxy-1H-indole-2-carboxylate**. Experimental investigations, such as those outlined in the workflow, would be necessary to determine its therapeutic potential.

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